REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1.CON(C)[C:17](=[O:25])[C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1>C1COCC1>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([C:17]([C:18]2[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=2)=[O:25])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
25.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
8.29 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)Br
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Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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CON(C(C1=CC=C(C=C1)C)=O)C
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
The mixture was stirred at the same temperature under nitrogen for 30 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form white precipitates
|
Type
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STIRRING
|
Details
|
the mixture was stirred at the same temperature under nitrogen for 30 min
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Duration
|
30 min
|
Type
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CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with sat. NH4Cl aq. at room temperature
|
Type
|
EXTRACTION
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Details
|
extracted with EtOAc
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
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Details
|
washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, eluted with EtOAc in hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |